N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
Description
Background on Benzamide Derivatives
Benzamide derivatives constitute a structurally diverse class of organic compounds characterized by a benzene ring linked to an amide functional group. These compounds exhibit broad pharmacological and agrochemical applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Substituted benzamides demonstrate varied biological activities, including:
The structural flexibility of benzamides allows for targeted modifications to optimize solubility, bioavailability, and binding affinity.
Significance of Trifluoromethylpyridine Moieties in Chemical Research
Trifluoromethylpyridine (TFMP) derivatives are pivotal in modern chemical design due to their unique physicochemical properties:
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c1-12-10-15(20(22,23)24)11-18(25-12)13-2-4-14(5-3-13)19(27)26-17-8-6-16(21)7-9-17/h2-11H,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOWUQREGOHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, a compound with the molecular formula and a molecular weight of approximately 390.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer properties, kinase inhibition, and structure-activity relationships.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl group and a pyridine ring with trifluoromethyl and methyl substituents, which are significant for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds closely related to this compound were tested against various cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma).
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7 | K562 | 2.27 |
| 10 | K562 | 2.53 |
| 7 | HL-60 | 1.42 |
| 10 | HL-60 | 1.52 |
| 7 | OKP-GS | 4.56 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that the compound exhibits potent cytotoxic effects on leukemia cells, with lower IC50 values indicating higher efficacy .
Mechanism of Action
The mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase, preventing cell division in sensitive cancer cell lines. Additionally, these compounds have shown inhibitory activity against key protein kinases involved in cancer progression, such as PDGFRα and PDGFRβ .
Kinase Inhibition Studies
Kinase inhibition is a critical aspect of the biological activity of this compound. In studies assessing its effect on Bcr–Abl1 kinase, a known target in chronic myeloid leukemia, certain derivatives exhibited notable inhibitory effects.
Table 2: Kinase Inhibition Data
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| 7 | 24 | 16 |
| 10 | 36 | 43 |
| Imatinib | 58 | 81 |
These findings highlight the potential of this compound as a competitive inhibitor against established kinase inhibitors like imatinib and sorafenib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyridine rings significantly affect biological activity. For instance, the presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
Key Observations:
- Trifluoromethyl Group: Enhances potency against various cancer cell lines.
- Chloro Substitution: Influences selectivity towards specific kinases.
Comparison with Similar Compounds
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS: 1311279-49-8)
- Structural Differences : The benzamide substitution occurs at the meta (3-) position instead of the para (4-) position. Additionally, the pyridine ring has a chloro substituent at the 6-position (vs. methyl in the target compound) .
- Physicochemical Properties: Parameter Target Compound CAS 1311279-49-8 Molecular Formula C₂₀H₁₃ClF₃N₂O C₁₉H₁₁Cl₂F₃N₂O Molecular Weight 405.8 g/mol 411.2 g/mol Predicted Density Not reported 1.446 g/cm³ Boiling Point Not reported 455.2±45.0 °C pKa ~12 (estimated) 12.12±0.70 Implications: The meta substitution reduces steric hindrance but may alter binding affinity in biological targets.
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)
- Structural Differences : Lacks the trifluoromethyl group on the pyridine ring; instead, it features a pyridin-4-ylmethyl substituent on the benzamide’s phenyl group. The pyridine ring is unsubstituted .
Physicochemical Properties :
Parameter Target Compound CAS 332152-50-8 Molecular Formula C₂₀H₁₃ClF₃N₂O C₂₀H₁₈N₂O Molecular Weight 405.8 g/mol 302.4 g/mol Topological Polar Surface Area ~55 Ų 46.2 Ų Hydrogen Bond Acceptors 4 3 - Implications : The absence of -CF₃ reduces electronegativity and lipophilicity (XLogP3: ~3.5 vs. ~2.8), likely diminishing membrane permeability but improving aqueous solubility .
Q & A
Basic Questions
Q. What are the key structural features of N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, and how do they influence its chemical reactivity?
- Answer : The compound features a benzamide core linked to a 4-chlorophenyl group and a pyridine ring substituted with methyl and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and chlorophenyl groups contribute to π-π stacking and hydrophobic interactions. These structural attributes increase reactivity in nucleophilic substitution (e.g., at the pyridine ring) and influence binding affinity in biological systems .
Q. What standard synthetic routes are employed for the preparation of this compound?
- Answer : Synthesis typically involves three key steps:
Pyridine Derivative Formation : Chlorination and trifluoromethylation of the pyridine ring via electrophilic aromatic substitution.
Coupling Reaction : Alkylation or amination to link the pyridine intermediate to a benzyl halide or amine.
Amidation : Reaction with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
Advanced Research Questions
Q. How can researchers optimize the amidation step to improve yield and purity in the synthesis of this compound?
- Answer :
- Catalyst Selection : Use coupling agents like EDCI/HOBt to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to prevent hydrolysis.
- Scale-Up Strategies : Continuous flow reactors improve reproducibility and yield in large-scale synthesis .
Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?
- Answer :
- Standardized Assays : Replicate experiments under identical conditions (e.g., enzyme concentration, incubation time).
- Meta-Analysis : Compare data from orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation).
- Mechanistic Studies : Use isotopic labeling (e.g., ³H/¹⁴C) to trace metabolite formation or target engagement .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace Cl with F) to isolate contributing factors .
Q. How can computational modeling predict the interaction of this compound with potential enzyme targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., bacterial acps-pptase). Focus on the trifluoromethyl group’s role in hydrophobic pocket interactions .
- MD Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over time (≥100 ns trajectories).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities and validate against experimental IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition data for this compound?
- Answer :
- Variable Assay Conditions : Differences in pH, ionic strength, or co-factor availability (e.g., Mg²⁺) can alter enzyme activity.
- Off-Target Effects : Use knockout cell lines or CRISPR-edited enzymes to confirm specificity.
- Batch Variability : Characterize compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
Methodological Recommendations
Q. What in vitro assays are most suitable for evaluating the compound’s antibacterial activity?
- Answer :
- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.
- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess combinatorial effects .
Structural Modification Guidance
Q. Which structural modifications could enhance the compound’s pharmacokinetic profile?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
